molecular formula C17H15NO4 B11457565 6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one

6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one

Cat. No.: B11457565
M. Wt: 297.30 g/mol
InChI Key: FPGYJRYVFJYCFY-UHFFFAOYSA-N
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Description

6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one is a synthetic flavonoid derivative known for its potential biological activities. This compound belongs to the class of chromones, which are oxygen-containing heterocycles. Chromones are significant due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-amino-4-chromanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
  • 6-Amino-4-chromanone
  • 3,4-Dimethoxybenzaldehyde derivatives

Uniqueness

6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct biological activities. Its combination of amino and methoxy groups enhances its potential as an enzyme inhibitor and antioxidant compared to other similar compounds .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

6-amino-2-(3,4-dimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H15NO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,18H2,1-2H3

InChI Key

FPGYJRYVFJYCFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)OC

Origin of Product

United States

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